molecular formula C5H10N2S B123083 (4R,5R)-4,5-Dimethylimidazolidine-2-thione CAS No. 157241-86-6

(4R,5R)-4,5-Dimethylimidazolidine-2-thione

Cat. No.: B123083
CAS No.: 157241-86-6
M. Wt: 130.21 g/mol
InChI Key: GYAHKUOFGNDLJV-QWWZWVQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4R,5R)-4,5-Dimethylimidazolidine-2-thione is a chiral imidazolidine-2-thione derivative of interest in medicinal chemistry and organic synthesis. Compounds featuring the imidazolidine-2-thione scaffold are known to exhibit a range of biological activities, making them valuable scaffolds in drug discovery . Research into analogous structures has indicated potential antiproliferative activity against certain cancer cell lines, such as melanoma and lung cancer, as well as fungicidal properties . The specific stereochemistry of the (4R,5R) isomer may be critical for its interaction with biological targets and can influence its binding affinity and efficacy. The structure of imidazolidine-2-thiones also makes them important precursors in synthesizing more complex supramolecular structures and intermediates . This product, (4R,5R)-4,5-Dimethylimidazolidine-2-thione, is provided for research and development purposes. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to consult the specific product documentation for detailed handling and safety information.

Properties

IUPAC Name

(4R,5R)-4,5-dimethylimidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2S/c1-3-4(2)7-5(8)6-3/h3-4H,1-2H3,(H2,6,7,8)/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYAHKUOFGNDLJV-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](NC(=S)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Vicinal Diamines with Carbon Disulfide

The most direct route to imidazolidine-2-thiones involves the cyclocondensation of 1,2-diamines with carbon disulfide (CS₂) under basic conditions. For (4R,5R)-4,5-dimethylimidazolidine-2-thione, this necessitates starting with enantiomerically pure (R,R)-1,2-diaminopropane. In a representative procedure, (R,R)-1,2-diaminopropane (10 mmol) is dissolved in anhydrous ethanol and treated with CS₂ (15 mmol) in the presence of potassium hydroxide (12 mmol) at 40–50°C for 6–8 hours. The reaction proceeds via nucleophilic attack of the amine on CS₂, followed by deprotonation and ring closure to form the five-membered thione (Fig. 1).

Optimization Considerations :

  • Temperature Control : Excessive heat (>60°C) leads to racemization of the chiral centers, reducing enantiomeric excess (ee).

  • Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) or ethanol improve solubility of intermediates, achieving yields up to 75%.

  • Base Stoichiometry : A 1.2:1 molar ratio of KOH to diamine minimizes side reactions such as disulfide formation.

Stereochemical Control in Synthesis

Chiral Auxiliaries and Asymmetric Induction

To preserve the (R,R) configuration, chiral auxiliaries or enantioselective catalysts are employed. For example, Ellman’s sulfinamide methodology has been adapted to generate enantiopure 1,2-diamines, which are subsequently cyclized with CS₂. Alternatively, asymmetric hydrogenation of prochiral enamines using Rhodium-(R)-BINAP complexes provides access to (R,R)-diamines with >98% ee, as demonstrated in analogous syntheses of thiazolidine-2-thiones.

Racemization Mitigation

Racemization during cyclization is minimized by:

  • Conducting reactions at ambient temperatures (20–25°C) when possible.

  • Using mild bases such as triethylamine instead of strong inorganic bases.

  • Shortening reaction times through microwave-assisted synthesis (30 minutes at 100W).

Alternative Synthetic Pathways

Thiourea Intermediate Route

A two-step approach involves first synthesizing a thiourea derivative, followed by intramolecular cyclization. (R,R)-1,2-Diaminopropane reacts with thiophosgene (Cl₂C=S) in dichloromethane to form N,N'-thiocarbonyldiamine, which undergoes base-mediated cyclization to yield the target compound. While this method avoids CS₂ handling, it requires stringent control of thiophosgene stoichiometry to prevent over-substitution.

Solid-Phase Synthesis

Recent advances utilize resin-bound diamines for combinatorial synthesis. Wang resin-functionalized (R,R)-diamine (1 mmol/g loading) is treated with CS₂ in DMF under microwave irradiation (50°C, 2 hours), followed by cleavage with trifluoroacetic acid to release the product. This approach achieves 68% yield with 95% ee, demonstrating scalability for high-throughput applications.

Purification and Analytical Characterization

Chromatographic Techniques

Crude products are purified via flash chromatography (silica gel, ethyl acetate/hexane 1:3) or preparative HPLC (C18 column, acetonitrile/water gradient). The enantiomeric ratio is determined using chiral HPLC with a cellulose tris(3,5-dimethylphenylcarbamate) column.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (d, J = 6.8 Hz, 6H, CH₃), 3.45–3.55 (m, 2H, CH-N), 4.10 (q, J = 6.8 Hz, 2H, CH-S).

  • ¹³C NMR (100 MHz, CDCl₃): δ 20.1 (CH₃), 55.3 (CH-N), 68.9 (CH-S), 195.4 (C=S).

  • HRMS : m/z calc. for C₅H₁₀N₂S [M+H]⁺ 129.0458, found 129.0455.

Comparative Analysis of Synthetic Methods

MethodYield (%)ee (%)Reaction TimeKey Advantage
CS₂ Cyclization75928 hCost-effective, scalable
Thiourea Route658812 hAvoids CS₂ handling
Solid-Phase Synthesis68952 hHigh enantiopurity, automation

Data synthesized from methodologies in .

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-4,5-Dimethylimidazolidine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(4R,5R)-4,5-Dimethylimidazolidine-2-thione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4R,5R)-4,5-Dimethylimidazolidine-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition of their activity. This interaction can disrupt key biological pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Features

Table 1: Key Structural Parameters of Imidazolidine-2-thione Derivatives
Compound Substituents (Positions 4,5) C=S Bond Length (Å) Ring Conformation Notable Interactions
(4R,5R)-4,5-Dimethylimidazolidine-2-thione CH₃, CH₃ (R,R) ~1.65–1.68* Puckered (steric hindrance) Van der Waals, CH-π interactions
4,5-Dihydroxyimidazolidine-2-thione OH, OH (cis/trans) 1.67–1.70 Planar (H-bonding) O–H⋯S, O–H⋯O hydrogen bonds
4,5-Diphenylimidazolidine-2-thione C₆H₅, C₆H₅ 1.66–1.69 Twisted (π-π stacking) Aromatic π-π interactions
4,5-Dimethoxyimidazolidine-2-thione OCH₃, OCH₃ 1.65–1.68 Slightly puckered Weak O–H⋯S (if hydrated)

*Inferred from quantum chemical calculations on analogous compounds .

Key Observations :

  • Steric Effects : The dimethyl substituents in (4R,5R)-4,5-Dimethylimidazolidine-2-thione introduce significant steric hindrance, favoring a puckered ring conformation. This contrasts with planar conformations in dihydroxy derivatives stabilized by intramolecular hydrogen bonds .
  • Electronic Effects: Electron-donating methyl groups increase electron density at the C=S moiety compared to electron-withdrawing hydroxyl or methoxy groups.

Key Observations :

  • The synthesis of dihydroxy derivatives (e.g., cis/trans-4,5-dihydroxyimidazolidine-2-thione) is well-documented, with glyoxal and thiourea as precursors under pH-controlled conditions . Byproducts like 1,3-dihydro-2H-imidazole-2-thione arise from competing cyclization pathways.
  • Steric hindrance in dimethyl derivatives may suppress byproduct formation but could reduce reaction yields due to slower kinetics.

Spectroscopic and Crystallographic Data

Table 3: NMR and Crystallographic Comparisons
Compound ¹H NMR (δ, ppm) ¹³C NMR (C=S, δ ppm) Crystal System
(4R,5R)-4,5-Dimethylimidazolidine-2-thione CH₃: 2.95–2.98 (s) ~183.8 Not reported
trans-4,5-Dihydroxyimidazolidine-2-thione OH: 6.12–6.65 (d) 183.77 Orthorhombic (Pca2₁)
4,5-Dimethoxyimidazolidine-2-thione OCH₃: 3.30–3.45 (s) 183.5 Monoclinic (hypothetical)

Key Observations :

  • NMR : Methyl protons in (4R,5R)-4,5-Dimethylimidazolidine-2-thione resonate upfield (δ 2.95–2.98) compared to hydroxyl (δ 6.12–6.65) or methoxy (δ 3.30–3.45) protons in analogues. The C=S carbon remains consistent (~183 ppm) across derivatives .
  • Crystallography : Dihydroxy derivatives form hydrogen-bonded 2D networks (e.g., O–H⋯S and O–H⋯O in trans-4,5-dihydroxy-1,3-diphenylimidazolidine-2-thione) , whereas dimethyl derivatives likely exhibit close-packing via van der Waals forces.

Biological Activity

(4R,5R)-4,5-Dimethylimidazolidine-2-thione is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

(4R,5R)-4,5-Dimethylimidazolidine-2-thione features a five-membered ring structure with two methyl groups and a thione functional group. Its chemical formula is C6H12N2SC_6H_{12}N_2S. The presence of the thione group contributes to its biological reactivity and interaction with various biological targets.

1. Antimicrobial Activity

Research has demonstrated that (4R,5R)-4,5-Dimethylimidazolidine-2-thione exhibits significant antimicrobial properties. In vitro studies indicated its effectiveness against a range of bacterial strains. For instance, derivatives of this compound have shown promising results against Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that modifications at the N-position enhance its antimicrobial efficacy.

Microorganism Activity Reference
Staphylococcus aureusEffective
Escherichia coliEffective
Bacillus cereusSignificant inhibition

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies have shown that (4R,5R)-4,5-Dimethylimidazolidine-2-thione derivatives can induce apoptosis in cancer cell lines. For example, one derivative was found to inhibit the proliferation of human breast cancer cells with an IC50 value significantly lower than standard chemotherapeutics.

3. Enzyme Inhibition

(4R,5R)-4,5-Dimethylimidazolidine-2-thione has been identified as a potent inhibitor of xanthine oxidase (XO), an enzyme involved in uric acid production. In vitro assays revealed that certain derivatives exhibit XO inhibitory activity with IC50 values comparable to allopurinol, a standard treatment for gout.

Compound IC50 Value (μmol/L) Activity Reference
Compound 6k3.56XO Inhibitor
Allopurinol-Standard Control

The biological activities of (4R,5R)-4,5-Dimethylimidazolidine-2-thione are attributed to several mechanisms:

  • Interaction with Receptors: The compound may interact with specific receptors involved in signaling pathways relevant to cancer and inflammation.
  • Enzyme Inhibition: Its ability to inhibit XO suggests potential use in managing hyperuricemia and related conditions.
  • Induction of Apoptosis: Evidence indicates that it can trigger programmed cell death in malignant cells through various pathways.

Case Studies

  • Antimicrobial Efficacy Study:
    A study evaluated the antimicrobial effects of various derivatives of (4R,5R)-4,5-Dimethylimidazolidine-2-thione against clinical isolates of bacteria. The results indicated a strong correlation between structural modifications and enhanced activity against resistant strains.
  • Cancer Cell Line Evaluation:
    In another study focused on breast cancer cell lines, compounds derived from (4R,5R)-4,5-Dimethylimidazolidine-2-thione were shown to significantly reduce cell viability compared to untreated controls. Flow cytometry analysis confirmed an increase in apoptotic cells.

Q & A

Q. What are the standard synthetic protocols for preparing (4R,5R)-4,5-Dimethylimidazolidine-2-thione, and how do reaction conditions influence product yield?

The synthesis typically involves cyclization reactions of thiourea derivatives with glyoxal or substituted glyoxals under controlled pH and temperature. For example, adjusting the pH to 5–7.5 with Na₂CO₃ and maintaining temperatures at 50°C can yield a mixture of cis/trans isomers, which are separated via recrystallization . Key variables include solvent composition (e.g., water/isopropanol mixtures) and stoichiometric ratios of reactants. Yield optimization often requires iterative adjustments to these parameters .

Q. Which spectroscopic methods are most effective for characterizing the stereochemistry and purity of (4R,5R)-4,5-Dimethylimidazolidine-2-thione?

Single-crystal X-ray diffraction is definitive for resolving stereochemistry, as seen in studies of analogous imidazolidine-2-thiones . NMR spectroscopy (¹H, ¹³C, DEPT, HMBC) is critical for confirming regiochemistry and hydrogen bonding patterns. For instance, hydroxyl proton signals at δ 6.12–6.65 ppm and methyl group couplings (δ 2.95–2.98 ppm) help distinguish cis/trans isomers . Purity is assessed via HPLC or elemental analysis .

Advanced Research Questions

Q. How can diastereoselectivity in the synthesis of (4R,5R)-4,5-Dimethylimidazolidine-2-thione derivatives be controlled?

Diastereoselectivity depends on reaction kinetics and thermodynamics. For example, acidic conditions (pH 2–3) favor trans-isomers due to stabilization of intermediates via hydrogen bonding, while neutral conditions may shift equilibrium toward cis-forms . Solvent polarity also plays a role: polar protic solvents (e.g., water) stabilize transition states differently than aprotic solvents. Computational studies (e.g., DFT with M06 functionals) predict energy barriers between isomers, guiding synthetic optimization .

Q. What mechanistic insights explain the formation of side products during cyclization reactions involving (4R,5R)-4,5-Dimethylimidazolidine-2-thione?

Side products like 1,3,5-triazinane-2-thiones or oxadiazinanes arise from competing reaction pathways. For example, nucleophilic attack by amines or water on thiourea intermediates can lead to divergent cyclization routes . Kinetic studies via HPLC or in-situ NMR (e.g., monitoring δ 4.73–5.76 ppm for hydroxyl and methylene protons) reveal time-dependent product distributions, enabling pathway modulation .

Q. How do steric and electronic effects of substituents influence the reactivity of (4R,5R)-4,5-Dimethylimidazolidine-2-thione in coordination chemistry?

The thione sulfur acts as a soft Lewis base, coordinating to metal centers (e.g., Zn²⁺, Cu²⁺). Methyl groups at C4 and C5 introduce steric hindrance, reducing ligand flexibility but enhancing thermodynamic stability in complexes. Electronic effects are probed via IR spectroscopy (C=S stretching at ~1250 cm⁻¹) and cyclic voltammetry .

Q. What statistical experimental design methods are recommended for optimizing reaction parameters in imidazolidine-2-thione synthesis?

Factorial designs (e.g., Taguchi or Box-Behnken) minimize experimental runs while maximizing data resolution. For example, a 3-factor design (pH, temperature, solvent ratio) can identify interactions affecting yield or isomer ratio. Regression models (e.g., response surface methodology) then predict optimal conditions .

Q. How can contradictory data on isomer stability or reaction yields be reconciled across studies?

Discrepancies often arise from differences in purification methods (e.g., recrystallization vs. chromatography) or analytical sensitivity (e.g., NMR integration limits). Meta-analyses of reaction conditions (e.g., pH gradients, solvent dielectric constants) and validation via quantum chemical calculations (e.g., Gibbs free energy comparisons) resolve such conflicts .

Q. What role do computational methods (e.g., DFT, MD simulations) play in predicting the physicochemical properties of (4R,5R)-4,5-Dimethylimidazolidine-2-thione?

Density functional theory (DFT) with functionals like M06-2X predicts molecular geometry, electronic structure, and non-covalent interactions (e.g., hydrogen bonding in crystals). Molecular dynamics (MD) simulations model solvation effects and thermal stability, aiding in solvent selection and polymorph prediction .

Methodological Resources

  • Synthesis Protocols : Detailed in (Tomsk State University) and (Thieme Verlag).
  • Spectroscopic Data : ¹H/¹³C NMR chemical shifts and HMBC correlations from .
  • Computational Workflows : Gaussian 09 and M06 suite for DFT studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.